2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N'~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Description
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a sulfinyl group, and a hydrazide moiety
Properties
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methylsulfinyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O4S/c1-23-13-4-10(2-3-12(13)20)5-16-18-14(21)8-24(22)9-19-7-11(15)6-17-19/h2-7,20H,8-9H2,1H3,(H,18,21)/b16-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHDDTLESHQYQA-FZSIALSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CS(=O)CN2C=C(C=N2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CS(=O)CN2C=C(C=N2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Chlorine Atom: Chlorination of the pyrazole ring is achieved using reagents such as thionyl chloride.
Attachment of the Sulfinyl Group: The sulfinyl group is introduced via oxidation of a thioether precursor.
Formation of the Hydrazide Moiety: The hydrazide is formed by reacting the appropriate acyl chloride with hydrazine.
Final Coupling: The final compound is obtained by coupling the pyrazole derivative with the hydrazide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The hydrazide moiety can be reduced to an amine.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product would be the corresponding sulfone.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would depend on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE would depend on its specific application. For example, if it is used as an antimicrobial agent, it may work by disrupting bacterial cell membranes or inhibiting key enzymes. If it is used as an anticancer agent, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE shares structural similarities with other pyrazole derivatives and sulfinyl-containing compounds.
Other similar compounds: 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile, (4-Chloro-pyrazol-1-yl)-acetic acid.
Uniqueness
The uniqueness of 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
